6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group, a piperazine ring, and a bromine atom, among other features. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazolinone ring and the attachment of the piperazine ring . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced in a substitution reaction, or the compound could participate in reactions involving the quinazolinone ring or the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might make it relatively heavy and polar, while the piperazine ring might influence its solubility in water .Scientific Research Applications
Antimicrobial Applications
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain compounds within this class exhibit potent activity against a range of bacterial and fungal strains. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antifungal activity against various fungal strains (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).
Anticancer Applications
Quinazolinone derivatives have also been explored for their potential anticancer activity. Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized and screened for cytotoxicity against cancer cell lines, revealing that certain compounds exhibit significant anticancer activity. For example, substituted benzoquinazolinones have shown promising results in inhibiting the growth of HT29 and HCT116 cancer cell lines, highlighting their potential as anticancer agents (M. Nowak et al., 2015).
Synthetic Utility
Quinazolinones and their derivatives are valuable intermediates in organic synthesis, offering a platform for the development of various pharmacologically active compounds. The synthesis of novel quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone has been reported, demonstrating the versatility of quinazolinone scaffolds in synthesizing compounds with antimicrobial activity (N. Patel, J. Patel, V. Patel, 2010).
Safety And Hazards
Future Directions
properties
CAS RN |
422288-04-8 |
---|---|
Product Name |
6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
Molecular Formula |
C22H22BrClN4O2S |
Molecular Weight |
521.86 |
IUPAC Name |
6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22BrClN4O2S/c23-15-6-7-19-18(13-15)21(30)28(22(31)25-19)8-2-5-20(29)27-11-9-26(10-12-27)17-4-1-3-16(24)14-17/h1,3-4,6-7,13-14H,2,5,8-12H2,(H,25,31) |
InChI Key |
GMAPIZKUQZABGM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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